molecular formula C13H16N2O2 B11787746 Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11787746
M. Wt: 232.28 g/mol
InChI Key: CNUPRWUULFCUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the reaction of 2-isopropyl-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetate
  • 2-(1H-benzo[d]imidazol-2-yl)methanamine
  • 4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Uniqueness

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C13H16N2O2/c1-8(2)13-14-10-5-4-9(6-11(10)15-13)7-12(16)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

CNUPRWUULFCUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.